molecular formula C12H11N7OS2 B2692963 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351647-86-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2692963
CAS RN: 1351647-86-3
M. Wt: 333.39
InChI Key: GBNWETWUAKOCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C12H11N7OS2 and its molecular weight is 333.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including compounds structurally related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport. This research aimed to explore their potential as commercial herbicides by comparing their inhibitory properties to existing products like diuron, lenacil, and hexazinone. The study found that a few compounds demonstrated excellent inhibitory properties in the micromolar range, indicating their potential utility in agricultural applications (Vicentini et al., 2005).

Insecticidal Activity

Further research has explored the synthesis of various heterocycles incorporating a thiadiazole moiety, like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, for potential insecticidal applications. These compounds were tested against the cotton leafworm, Spodoptera littoralis, showcasing the versatility and applicability of this chemical framework in developing new insecticidal agents (Fadda et al., 2017).

Anticancer Research

The compound's relevance extends into anticancer research, where derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The creation of pyrazolo[1,5-a]pyrimidine derivatives, among others, from related chemical structures suggests a potential pathway for developing novel anticancer agents. These studies underscore the compound's utility in medicinal chemistry, particularly in creating treatments targeting specific cancer types (Hassan et al., 2014).

Antimicrobial Applications

The synthesis of novel heterocycles, including those related to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, has been pursued for their antimicrobial properties. These compounds have shown effectiveness against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents. This line of research is critical in the context of rising antimicrobial resistance, suggesting the compound's framework could contribute to novel solutions in this area (El-Mariah et al., 2006).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c1-2-21-12-18-17-11(22-12)14-10(20)8-4-5-9(16-15-8)19-7-3-6-13-19/h3-7H,2H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWETWUAKOCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

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